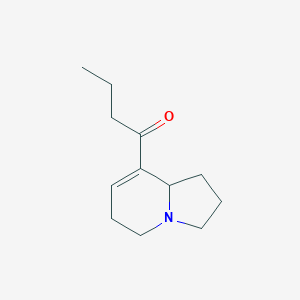
1-(1,2,3,5,6,8a-Hexahydroindolizin-8-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2,3,5,6,8a-Hexahydroindolizin-8-yl)butan-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a hexahydroindolizine ring fused with a butanone moiety
Preparation Methods
The synthesis of 1-(1,2,3,5,6,8a-Hexahydroindolizin-8-yl)butan-1-one typically involves multi-step organic reactionsIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, utilizing catalysts and specific reagents to facilitate the process .
Chemical Reactions Analysis
1-(1,2,3,5,6,8a-Hexahydroindolizin-8-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
1-(1,2,3,5,6,8a-Hexahydroindolizin-8-yl)butan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes
Mechanism of Action
The mechanism of action of 1-(1,2,3,5,6,8a-Hexahydroindolizin-8-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(1,2,3,5,6,8a-Hexahydroindolizin-8-yl)butan-1-one can be compared with other similar compounds, such as:
1-(1,2,3,5,6,8a-Hexahydroindolizin-8-yl)propan-1-one: Similar structure but with a propanone group instead of butanone.
1-(1,2,3,5,6,8a-Hexahydroindolizin-8-yl)pentan-1-one: Similar structure but with a pentanone group instead of butanone.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties .
Biological Activity
1-(1,2,3,5,6,8a-Hexahydroindolizin-8-yl)butan-1-one (CAS Number: 73971-21-8) is a compound of interest due to its unique structure and potential biological activities. The molecular formula of this compound is C12H19NO, with a molecular weight of approximately 193.29 g/mol. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉NO |
| Molecular Weight | 193.285 g/mol |
| LogP | 2.088 |
| PSA (Polar Surface Area) | 20.310 Ų |
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antioxidant Activity : Some studies suggest that hexahydroindolizine derivatives possess antioxidant properties that may protect cells from oxidative stress.
- CNS Activity : Given its structural similarity to known psychoactive compounds, there is potential for neuroactivity. Preliminary studies indicate possible effects on neurotransmitter systems.
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds or derivatives:
- Neuroprotective Effects : A study on derivatives of hexahydroindolizine found significant neuroprotective effects in models of neurodegeneration. These compounds showed promise in reducing neuronal cell death and inflammation in vitro .
- Antimicrobial Activity : Research has demonstrated that certain hexahydroindolizine compounds exhibit antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antibiotics .
- Anti-inflammatory Properties : In vivo studies have indicated that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits for inflammatory diseases .
The exact mechanism of action for this compound remains largely unexplored. However, related compounds have been shown to interact with various receptors and enzymes involved in neurotransmission and inflammation.
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
1-(1,2,3,5,6,8a-hexahydroindolizin-8-yl)butan-1-one |
InChI |
InChI=1S/C12H19NO/c1-2-5-12(14)10-6-3-8-13-9-4-7-11(10)13/h6,11H,2-5,7-9H2,1H3 |
InChI Key |
PRGCCJPXJZTXMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CCCN2C1CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















